Indoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the arylpropionic acid derivative class. [, ] Its chemical name is (RS)-2-[4-(2-oxo-1,3-dihydro-2H-isoindol-1-yl)phenyl]propanoic acid. [] While initially developed for its anti-inflammatory and analgesic properties, [, ] indoprofen has garnered significant interest in scientific research beyond these traditional applications. Research has explored its potential in diverse areas such as muscle wasting prevention, [] interactions with other drugs, [, , , , , , , ] and DNA photosensitization. []
Future Directions
Drug Delivery and Formulation Optimization: Research focused on optimizing indoprofen delivery and formulation, potentially through strategies like cyclodextrin complexation [], could enhance its bioavailability and therapeutic efficacy.
Related Compounds
Ibuprofen
Compound Description: Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) commonly used to relieve pain and reduce inflammation. It belongs to the arylpropionic acid derivative class of NSAIDs. Like indoprofen, ibuprofen is a potent inhibitor of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, mediators of pain and inflammation. [, ]
Relevance: Ibuprofen is structurally similar to indoprofen, both possessing a phenylpropionic acid core. They differ in their substituents, with ibuprofen having an isobutyl group and indoprofen having an isoindolinone group. Both compounds exhibit analgesic and anti-inflammatory properties primarily through COX inhibition. [, ] Research comparing their effects on gastro-intestinal blood loss showed that ibuprofen caused less blood loss than aspirin but slightly more than indoprofen. [] Additionally, a clinical trial comparing their efficacy in osteoarthritis found indoprofen to be superior in relieving pain elicited by passive motion. []
Aspirin
Compound Description: Aspirin, also known as acetylsalicylic acid (ASA), is a widely used NSAID with analgesic, anti-inflammatory, and antipyretic properties. [, ] It works by irreversibly inhibiting COX enzymes, thereby reducing prostaglandin synthesis. []
Relevance: Although structurally different from indoprofen, both compounds share the pharmacological target of COX enzymes and exhibit comparable analgesic and anti-inflammatory effects. [, ] Several studies have directly compared the efficacy and safety of indoprofen and aspirin in various conditions like rheumatoid arthritis and osteoarthritis. [, , ] These studies generally show comparable efficacy, but indoprofen demonstrates a better safety profile with fewer gastrointestinal side effects. [, , ]
Glipizide
Compound Description: Glipizide is an oral antidiabetic drug belonging to the sulfonylurea class. [, ] It stimulates insulin release from pancreatic beta cells, thereby lowering blood glucose levels. [, ]
Relevance: While not structurally related to indoprofen, the potential for a pharmacokinetic interaction between the two drugs has been investigated. [, ] Studies suggest that indoprofen may modestly reduce plasma concentrations of glipizide, but this interaction doesn't appear to significantly affect glipizide's blood glucose-lowering effect. [, ]
Tolbutamide
Compound Description: Tolbutamide is an oral antidiabetic medication belonging to the sulfonylurea class, similar to glipizide. [] It works by stimulating insulin secretion from the pancreas, aiding in blood glucose regulation. []
Fenoprofen
Compound Description: Fenoprofen is an NSAID belonging to the arylpropionic acid derivative class, similar to ibuprofen and indoprofen. [] It exerts its analgesic and anti-inflammatory effects by inhibiting COX enzymes and suppressing prostaglandin synthesis. []
Relevance: Structurally similar to indoprofen, fenoprofen shares a phenylpropionic acid core but differs in its substituent groups. [] Both compounds demonstrate antioxidant properties and inhibit human neutrophil oxidative burst, albeit with varying potency. [] This suggests a potential for shared mechanisms contributing to their anti-inflammatory effects beyond COX inhibition. []
Flurbiprofen
Compound Description: Flurbiprofen, an NSAID belonging to the arylpropionic acid derivative class, is used for its analgesic and anti-inflammatory properties. [] Similar to indoprofen, it inhibits COX enzymes and exhibits antioxidant activity. []
Relevance: Sharing a phenylpropionic acid core structure with indoprofen, flurbiprofen differs in its specific substituents. [] Both compounds display antioxidant activity and inhibit human neutrophil oxidative burst, although indoprofen shows greater potency in some assays. [] This highlights subtle differences in their pharmacological profiles despite structural similarities. []
Fenbufen
Compound Description: Fenbufen is an NSAID of the arylpropionic acid derivative class, structurally resembling indoprofen. [] It acts as a COX inhibitor, suppressing prostaglandin synthesis to alleviate pain and inflammation. []
Relevance: Fenbufen shares a phenylpropionic acid core with indoprofen, differing in their specific substituent groups. [] Both compounds exhibit antioxidant properties and inhibit human neutrophil oxidative burst, although their potencies vary across different assays. [] This suggests potential differences in their pharmacodynamic profiles despite their structural similarities. []
Ketoprofen
Compound Description: Ketoprofen is an NSAID of the arylpropionic acid derivative class, similar in structure and mechanism of action to indoprofen. [] It inhibits COX enzymes, reducing prostaglandin production and exerting analgesic and anti-inflammatory effects. []
Relevance: Like indoprofen, ketoprofen possesses a phenylpropionic acid core structure. [] Both compounds demonstrate antioxidant activity and inhibit human neutrophil oxidative burst, with ketoprofen generally exhibiting higher potency in scavenging ROS from neutrophils. [] This suggests potential differences in their ability to modulate oxidative stress, which could contribute to their overall anti-inflammatory effects. []
Naproxen
Compound Description: Naproxen is a commonly used NSAID belonging to the arylpropionic acid derivative class. [, ] It relieves pain and inflammation by inhibiting COX enzymes, thereby reducing prostaglandin synthesis. [, ]
Relevance: Naproxen shares a phenylpropionic acid core with indoprofen, differing in their specific substituents. [, ] Both exhibit antioxidant activity and inhibit human neutrophil oxidative burst, but indoprofen shows greater potency in some assays, particularly in scavenging *NO and ONOO-. [] Direct clinical comparison in rheumatoid arthritis showed indoprofen to be superior in pain relief and improving grip strength, although with slightly higher incidence of indigestion. []
L-indoprofen (-) -indoprofen
Compound Description: L-indoprofen is the inactive enantiomer of indoprofen. [] While racemic indoprofen contains both the active (+)-enantiomer (d-indoprofen) and the inactive (-)-enantiomer, studies have shown that the pharmacological effects are primarily attributed to the (+)-enantiomer. []
Relevance: L-indoprofen is structurally identical to indoprofen but possesses opposite chirality at its chiral center. [] This difference in spatial arrangement renders it inactive in terms of analgesic and anti-inflammatory effects compared to the active enantiomer, d-indoprofen. [] Pharmacokinetic studies show that l-indoprofen is cleared more rapidly from plasma than d-indoprofen. []
D-indoprofen (+)-indoprofen
Compound Description: D-indoprofen is the active enantiomer of indoprofen responsible for its therapeutic effects. [] It exhibits superior analgesic and anti-inflammatory properties compared to the racemic mixture due to its specific interactions with biological targets. []
Relevance: D-indoprofen is the enantiomer of indoprofen responsible for the drug's therapeutic activity. [] Despite their identical chemical structure, only the (+)-enantiomer effectively inhibits COX enzymes and exerts the desired pharmacological effects. [] This highlights the importance of stereochemistry in drug action and the potential for developing enantiopure drugs with improved efficacy and safety profiles. []
Methyl Ester of Indoprofen
Compound Description: The methyl ester of indoprofen is a synthetic derivative of indoprofen where the carboxylic acid group is esterified with a methyl group. [] This modification significantly reduces its ability to photosensitize DNA compared to the parent compound, indoprofen. []
Relevance: This compound is structurally analogous to indoprofen but exhibits diminished DNA photosensitizing activity. [] This suggests that the free carboxylic acid group of indoprofen is crucial for its interaction with DNA and subsequent photodamage. [] This finding has implications for understanding potential phototoxic side effects associated with indoprofen use. []
Classification and Source
Indoprofen belongs to the class of drugs known as nonsteroidal anti-inflammatory drugs (NSAIDs). These compounds are characterized by their ability to reduce inflammation and relieve pain without the use of steroids. Indoprofen's chemical formula is C17H15NO3, with a molar mass of approximately 281.311 g/mol. It was initially synthesized for its anti-inflammatory effects and is structurally related to other profen NSAIDs.
Synthesis Analysis
The synthesis of Indoprofen involves several key steps:
Reduction of Nitro Group: The process begins with the reduction of 2-(4-nitrophenyl)propionic acid using iron and hydrochloric acid to yield 2-(4-aminophenyl)propionic acid.
Formation of Phthalimide: This intermediate is then reacted with phthalic anhydride to form a phthalimide derivative.
Final Reduction: The final step involves treating the phthalimide with zinc in acetic acid, which reduces one of the amide groups to produce Indoprofen.
This multi-step synthesis highlights the complexity involved in producing Indoprofen and underscores its structural uniqueness among NSAIDs.
Molecular Structure Analysis
Indoprofen features a distinctive molecular structure characterized by an isoindolone ring system. The IUPAC name for Indoprofen is 2-(4-isobutylphenyl)propionic acid. Its structure can be represented in various formats including SMILES notation and InChI identifiers, which provide insights into its chemical properties and reactivity.
Molecular Formula: C17H15NO3
Key Structural Features:
Isoindolone core
Propionic acid moiety
Aromatic rings contributing to its pharmacological activity.
Chemical Reactions Analysis
Indoprofen undergoes various chemical reactions typical of NSAIDs:
Cyclooxygenase Inhibition: Indoprofen inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are crucial for converting arachidonic acid into prostaglandins—key mediators in inflammation.
Metabolism: The drug is primarily metabolized through glucuronidation, leading to various metabolites that may exhibit different pharmacological properties.
These reactions are fundamental to understanding how Indoprofen exerts its therapeutic effects as well as its potential side effects.
Mechanism of Action
Indoprofen acts primarily by inhibiting cyclooxygenase enzymes, thereby blocking the synthesis of prostaglandins from arachidonic acid. This inhibition leads to decreased inflammation and pain relief. Specifically, the mechanism involves:
Cyclooxygenase Activity: Indoprofen's cyclooxygenase inhibition prevents the conversion of arachidonic acid into prostaglandin G2 (PGG2), subsequently reducing levels of prostaglandin H2 (PGH2), which is a precursor for various inflammatory mediators.
Sequential Activation: Recent studies indicate that Indoprofen may activate signaling pathways such as AKT/p70S6 kinase and AMP-activated protein kinase (AMPK), promoting muscle mass retention and counteracting muscle wasting.
This dual mechanism suggests that Indoprofen may have broader applications beyond traditional pain management.
Physical and Chemical Properties Analysis
Indoprofen exhibits several notable physical and chemical properties:
Appearance: Typically appears as a white crystalline powder.
Solubility: Soluble in organic solvents; limited solubility in water.
Stability: Stable under normal conditions but may degrade under extreme pH levels or temperatures.
Bioavailability: High bioavailability with rapid absorption following oral administration; elimination half-life is approximately 2.3 hours.
These properties influence both its therapeutic efficacy and safety profile.
Applications
Despite its withdrawal from clinical use due to safety concerns, recent research has identified potential applications for Indoprofen:
Muscle Wasting Disorders: Studies suggest that Indoprofen may help prevent muscle wasting by activating key metabolic pathways involved in muscle growth.
Research Tool: It has been utilized in laboratory settings to study inflammatory processes and muscle metabolism.
Potential Treatment for Spinal Muscular Atrophy: High-throughput screening has indicated that Indoprofen could enhance the production of survival motor neuron protein, offering insights into treatments for neuromuscular disorders.
Indoprofen; Flosint; Isindone; K 4277; K-4277; K4277; Reumofene;
Canonical SMILES
CC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
INCB059872, also known as INCB59872, is a potent, selective, and orally active lysine-specific demethylase 1 inhibitor. INCB059872 binds to and inhibits LSD1, a demethylase that suppresses the expression of target genes by converting the di- and mono-methylated forms of lysine at position 4 of histone H3 (H3K4) to mono- and unmethylated H3K4, respectively, through amine oxidation. LSD1 inhibition enhances H3K4 methylation and increases the expression of tumor-suppressor genes. In addition, LSD1 demethylates mono- or di-methylated H3K9 which increases gene expression of tumor promoting genes; inhibition of LSD1 promotes H3K9 methylation and decreases transcription of these genes.
CCR2 is the receptor for the chemokine CCL2, known commonly as monocyte chemotactic protein-1 (MCP-1). INCB 3284 is a potent, selective, and orally bioavailable antagonist of monocyte chemotactic protein-1 binding to CCR2 (IC50 = 3.7 nM). For comparison, it has no significant inhibitor action at over 50 ion channels, transporters, GPCRs, and other chemokine receptors when tested at a concentration of 1 μM. INCB 3284 inhibits chemotaxis in vitro (IC50 = 4.7 nM) and displays acceptable oral bioavailability in mice, rats, dogs, monkeys, and chimpanzees. INCB3284 is a potent, selective, and orally bioavailable hCCR2 Antagonist. INCB3284 exhibited an IC50 of 3.7 nM in antagonism of monocyte chemoattractant protein-1 binding to hCCR2, an IC50 of 4.7 nM in antagonism of chemotaxis activity, an IC50 of 84 μM in inhibition of the hERG potassium current, a free fraction of 58% in protein binding, high selectivity over other chemokine receptors and G-protein-coupled receptors, and acceptable oral bioavailability in rodents and primates. In human clinical trials, INCB3284 exhibited a pharmacokinetic profile suitable for once-a-day dosing (T 1/2 = 15 h).
INCB40093 is a selective PI3Kδ inhibitor with potent antiproliferative activity against human B-cell tumors. INCB40093 showed 74 to > 900-fold selectivity over the other PI3K family members. It also does not inhibit (< 30% inhibition) a broad panel of 196 other kinases when tested at a concentration of 1 μM. INCB40093 blocks the proliferation of primary B cells induced by the activation of PI3Kδ-mediated signaling through several key receptors (e.g. BCR, CD40). More importantly, INCB40093 is potent (IC50 values of ∼10-100 nM) in cell-based assays relevant to the pathogenesis of B cell malignancies, such as PI3Kδ-mediated signaling and growth of human B cell lines. (http://cancerres.aacrjournals.org/content/74/19_Supplement/4531.short)
INCB62079 is a potent and orally active FGFR4 antagonist. INCB062079 specifically and irreversibly binds to the cysteine residue at position 552 (Cys 552) that is within the active site of FGFR4. This blocks FGFR4 autophosphorylation and activation of receptor tyrosine kinase activity that would normally occur after binding to its ligand fibroblast growth factor 19 (FGF19), which both inhibits FGFR4-mediated signaling and leads to an inhibition of tumor cell proliferation in FGF19- and FGFR4-overexpressing cells. FGFR4, a receptor tyrosine kinase, is involved in angiogenesis and in the proliferation, differentiation, and survival of tumor cells. FGFR4 expression is associated with poor prognosis. FGF19 is overexpressed by certain tumor cell types.
INCB-9471 HCl, also known as INCB-009471, is an allosteric noncompetitive small-molecule antagonist of C-C chemokine receptor 5 with potent inhibitory activity against monocyte migration and HIV-1 infection.